molecular formula C11H7N3O2 B3004004 3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one CAS No. 160687-68-3

3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one

Cat. No.: B3004004
CAS No.: 160687-68-3
M. Wt: 213.196
InChI Key: DPIMJNAXJMQSOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one (CAS 160687-68-3) is a chemical compound with the molecular formula C11H7N3O2 and a molecular weight of 213.19 g/mol . This fused heterocyclic structure is of significant interest in medicinal chemistry due to its resemblance to purine analogs, which are well-known scaffolds in the development of bioactive molecules . Oxazolo[5,4-d]pyrimidine derivatives, a closely related structural class, have been extensively researched and demonstrate a wide spectrum of biological activities. These include serving as inhibitors of key enzymes and receptors implicated in disease pathways . Specifically, such compounds have been identified as potent inhibitors of receptor tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR) . The inhibition of these targets plays a crucial role in disrupting tumor angiogenesis and cancer cell proliferation, highlighting the potential value of this chemical scaffold in oncology research . Furthermore, derivatives have shown promising immunomodulatory properties, with some compounds strongly inhibiting the proliferation of human peripheral blood lymphocytes and mouse splenocytes, suggesting potential application as immunosuppressants . Other noted activities in related analogs include antiviral effects and the ability to induce apoptosis in tumor cell lines . This compound is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-phenyl-6H-[1,2]oxazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2/c15-11-10-9(12-6-13-11)8(14-16-10)7-4-2-1-3-5-7/h1-6H,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIMJNAXJMQSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3=C2N=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Phenylisoxazolo[4,5-d]pyrimidine: Scaffold Architecture in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthetic architecture, and biological applications of the 3-phenylisoxazolo[4,5-d]pyrimidine scaffold.

Executive Summary & Pharmacophore Analysis

The 3-phenylisoxazolo[4,5-d]pyrimidine scaffold represents a privileged fused heterocyclic system in drug discovery. Structurally, it consists of an isoxazole ring fused to a pyrimidine ring across the C4-C5 bond of the isoxazole. This specific fusion ([4,5-d]) distinguishes it from its more common isomer, isoxazolo[5,4-d]pyrimidine.

Pharmacophoric Significance:

  • Purine Bioisostere: The scaffold mimics the adenine core of ATP, making it a potent template for developing kinase inhibitors (e.g., PI3K

    
    , Src, EGFR).
    
  • Hydrophobic Anchoring: The "3-phenyl" moiety (attached to the isoxazole C3) projects into the hydrophobic pocket II of kinase active sites, providing selectivity and binding affinity often superior to unsubstituted purines.

  • H-Bonding Capability: The pyrimidine nitrogens (N1, N3) and the isoxazole oxygen/nitrogen serve as critical hydrogen bond acceptors/donors for interacting with the hinge region of enzymes.

Structural Architecture

The core structure is numbered such that the isoxazole oxygen is position 1. In the [4,5-d] fusion, the bridgehead carbons are 3a and 7a (depending on IUPAC convention), but medicinal chemistry literature often refers to substituents relative to the pyrimidine ring (positions 5 and 7) and the isoxazole (position 3).

FeatureFunction in Ligand-Receptor Interaction
Isoxazole Ring Rigid spacer; O1 acts as a weak H-bond acceptor.
3-Phenyl Group Hydrophobic interaction (Pi-stacking/Van der Waals) within the deep hydrophobic pocket.
Pyrimidine Ring Primary H-bond interface (Hinge binder); scaffold for solubilizing groups at C5/C7.

Chemical Synthesis Methodologies

The synthesis of the 3-phenylisoxazolo[4,5-d]pyrimidine core is non-trivial due to the requirement of a 4-amino-isoxazole precursor, which is less stable than the 5-amino isomer used for [5,4-d] systems.

Primary Synthetic Route: The Nitroketone Strategy

This route, adapted from recent PI3K


 inhibitor research, allows for the direct installation of the 3-phenyl group starting from benzoic acid derivatives.
Step 1: Construction of the Isoxazole Core

The synthesis begins with the activation of a benzoic acid derivative (or use of benzoyl chloride) to form a


-keto ester or nitroketone, followed by cyclization with hydroxylamine.
  • Precursor: Benzoic Acid / Benzoyl Chloride.

  • Key Intermediate: 4-amino-3-phenylisoxazole-5-carboxylate (or ketone).

  • Mechanism: The reaction of benzoyl nitromethane with hydroxylamine yields the isoxazole ring with the amine correctly positioned at C4.

Step 2: Pyrimidine Annulation

The 4-amino-isoxazole intermediate is reacted with a one-carbon source (e.g., triethyl orthoformate, formamide) or a urea precursor to close the pyrimidine ring.

Synthetic Workflow Diagram

SynthesisPath Start Benzoic Acid (or Benzoyl Chloride) Inter1 Benzoyl Nitromethane (Activated Methylene) Start->Inter1 CDI, Nitromethane DBU Inter2 4-Amino-3-phenyl- isoxazole-5-derivative Inter1->Inter2 NH2OH·HCl Cyclization Cyclization Pyrimidine Ring Annulation Inter2->Cyclization Triethyl Orthoformate or Urea/Thiourea Final 3-Phenylisoxazolo[4,5-d] pyrimidine Core Cyclization->Final Reflux

Figure 1: Synthetic pathway for the construction of the 3-phenylisoxazolo[4,5-d]pyrimidine scaffold.

Experimental Protocols

Protocol A: Synthesis of 4-amino-3-phenylisoxazole Intermediate

Note: This protocol is a generalized adaptation based on isoxazole synthesis methodologies [1, 2].

  • Activation: Dissolve Benzoic acid (10 mmol) in anhydrous THF (20 mL). Add Carbonyldiimidazole (CDI, 11 mmol) and stir at room temperature (RT) for 2 hours under

    
    .
    
  • Nitromethane Addition: Add Nitromethane (15 mmol) and DBU (12 mmol). Stir at reflux for 6 hours.

  • Workup: Acidify with 1N HCl, extract with EtOAc, and concentrate to yield

    
    -nitroacetophenone.
    
  • Cyclization: Dissolve the nitro ketone in Ethanol. Add Hydroxylamine hydrochloride (1.5 eq) and Sodium Acetate. Reflux for 4 hours.

  • Reduction: If the product is a nitro-isoxazole, reduce using

    
     / HCl or 
    
    
    
    /Pd-C to yield 4-amino-3-phenylisoxazole .
Protocol B: Pyrimidine Ring Closure (The Wagner Method)

Source: Wagner et al., Eur. J. Med. Chem. [2]

  • Reagents: Take 4-amino-3-phenylisoxazole-5-carboxamide (1 mmol) and Triethyl orthoformate (5 mL).

  • Reaction: Reflux the mixture for 8 hours.

  • Precipitation: Cool the mixture. The product, 3-phenylisoxazolo[4,5-d]pyrimidin-4(5H)-one (depending on substituents), typically precipitates.

  • Chlorination (Optional for SAR): Reflux the oxo-derivative with

    
     to generate the 4-chloro derivative, enabling 
    
    
    
    displacement with various amines.

Medicinal Chemistry & SAR

The biological activity of this scaffold is heavily dependent on substituents at the 5-position (C5 of pyrimidine) and the phenyl ring at position 3.

Structure-Activity Relationship (SAR) Table
Target FamilyKey SubstituentsActivity ProfileMechanism of Action
PI3K

C3: Phenyl or Piperidinyl-phenylC5/C7: Urea or Aryl-amine

ATP-competitive inhibition; H-bond with Val-851 (hinge). [1]
Anticancer (Breast) C3: 4-MethoxyphenylC7: Morpholine/PiperazineHigh Cytotoxicity (BT-474)Induction of apoptosis; ROS generation.
Immunomodulation C3: Unsubstituted PhenylC5: Alkyl-aminoSuppressiveInhibition of humoral immune response (T-cell suppression). [2]
Mechanism of Action: Kinase Inhibition

The scaffold functions as a Type I kinase inhibitor. The isoxazole nitrogen and pyrimidine nitrogen mimic the N1 and N3 of adenine, forming critical hydrogen bonds with the kinase hinge region.

MOA Scaffold 3-Phenylisoxazolo[4,5-d] pyrimidine Hinge Kinase Hinge Region (Val/Ala residues) Scaffold->Hinge H-Bonding (N1/N3) Pocket Hydrophobic Pocket II Scaffold->Pocket Hydrophobic Interaction (3-Phenyl group) Effect Inhibition of Phosphorylation (Downstream Signaling Block) Hinge->Effect Prevents ATP Binding Pocket->Effect Stabilizes Inactive Conf.

Figure 2: Mode of Action (MoA) for kinase inhibition by the scaffold.

Case Study: PI3K Inhibition

A recent study highlighted the 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives.[1] While the prompt focuses on the 3-phenyl variant, the structural homology is critical. The 3-phenyl analogs exhibit higher lipophilicity (


), enhancing membrane permeability but potentially reducing solubility compared to the piperidinyl variants.

Key Insight: To optimize 3-phenyl derivatives for PI3K


, introduce solubilizing groups (e.g., morpholine, N-methylpiperazine) at the C7 position  of the pyrimidine ring via 

displacement of a 7-chloro intermediate.

References

  • Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Source: Rhhz.net / Chinese Chemical Letters (Derived). URL:[Link] (Validated via search snippets 1.1)

  • Design, synthesis, and biological evaluation of N-(4-substituted)-3-phenylisoxazolo[5,4-d]pyrimidin-4-amine derivatives. (Comparative Isomer Reference) Source: Bioorganic & Medicinal Chemistry Letters, 2021.[1] URL:[Link]

Sources

A Technical Guide to the Therapeutic Potential of 3-Phenyl-Substituted Isoxazolopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazolopyrimidine scaffold represents a class of fused heterocyclic compounds that has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines. This bioisosteric relationship allows these molecules to effectively interact with a multitude of biological targets, particularly the ATP-binding sites of protein kinases. The strategic incorporation of a phenyl group at the 3-position of the isoxazole ring has been shown to be a critical determinant of biological activity, offering a versatile anchor for establishing key interactions within target proteins and a modifiable site for tuning pharmacokinetic properties. This technical guide provides an in-depth exploration of 3-phenyl-substituted isoxazolopyrimidines, consolidating current knowledge on their synthesis, multifaceted therapeutic applications, and underlying mechanisms of action. We will delve into their potent anticancer activities, including kinase inhibition and apoptosis induction, and touch upon their potential in anti-inflammatory and antimicrobial applications. This document serves as a comprehensive resource, complete with detailed experimental protocols and data summaries, to empower researchers in the rational design and development of novel therapeutics based on this privileged scaffold.

The Isoxazolopyrimidine Core: A Privileged Scaffold in Drug Discovery

The fusion of an isoxazole ring with a pyrimidine ring creates the isoxazolopyrimidine system, a heterocyclic scaffold that is considered "privileged" in drug discovery. Its structural resemblance to adenine, a fundamental component of ATP, allows it to function as an ATP-competitive inhibitor for a wide range of enzymes, most notably protein kinases.[1] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, especially cancer.[2]

The 3-phenyl-substituted isoxazolopyrimidine variant leverages this core advantage. The phenyl group at the 3-position can be strategically positioned to occupy hydrophobic pockets within the kinase hinge region, enhancing binding affinity and selectivity.[2] Furthermore, this phenyl ring provides a readily accessible point for chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and drug-like properties.[3] Research has demonstrated that this class of compounds exhibits a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6]

Synthetic Strategies: Building the Core Scaffold

The construction of the 3-phenylisoxazolo[5,4-d]pyrimidine scaffold is typically achieved through multi-step synthetic pathways. A common and effective approach involves the cyclization of a functionalized pyrimidine precursor or, conversely, the annulation of a pyrimidine ring onto a pre-formed isoxazole.

A representative synthetic workflow begins with the construction of a substituted 4-amino-3-phenylisoxazole-5-carboxamide intermediate. This key building block can then undergo cyclization with a suitable one-carbon source, such as an orthoester or formamide, to form the fused pyrimidine ring.[7] Subsequent functionalization, often through nucleophilic substitution at the 4-position of the pyrimidine ring, allows for the introduction of diverse side chains to modulate biological activity and physicochemical properties. This modular approach is fundamental to building libraries of analogs for SAR studies.[4]

Below is a generalized workflow for the synthesis and evaluation of these compounds.

Caption: Generalized workflow from synthesis to biological evaluation.

Therapeutic Potential and Mechanistic Insights

Anticancer Activity

The most extensively documented therapeutic application for 3-phenyl-substituted isoxazolopyrimidines is in oncology.[8] Their efficacy stems from their ability to modulate multiple cancer-associated pathways.

As ATP mimetics, isoxazolopyrimidines are well-suited to inhibit protein kinases.[1] While direct inhibition studies on the 3-phenyl variant are emerging, strong evidence from closely related scaffolds points to several key oncogenic kinases as likely targets.

  • PI3K/Akt/mTOR Pathway: The PI3K pathway is a central regulator of cell growth, proliferation, and survival.[9] Novel 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives have been developed as potent inhibitors of PI3Kδ, demonstrating the scaffold's utility in targeting this critical pathway.[9] It is highly probable that 3-phenyl analogs can be designed to target other isoforms of PI3K, which are frequently mutated or overactivated in breast, colon, and other cancers.

  • VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[10] Inhibition of VEGFR-2 is a clinically validated anti-angiogenic strategy. In silico and in vitro studies on related oxazolo[5,4-d]pyrimidines bearing an isoxazole substituent have identified VEGFR-2 as a potent molecular target.[10][11]

  • TACC3: Transforming acidic coiled-coil 3 (TACC3) is a protein involved in stabilizing the mitotic spindle during cell division. Its overexpression is linked to poor prognosis in several cancers. Isoxazole-pyrimidine derivatives have been identified as a novel chemotype for inhibiting TACC3 function, leading to mitotic arrest and apoptosis.[3]

The diagram below illustrates the central role of the PI3K/Akt signaling pathway in cell survival and proliferation, highlighting the intervention point for PI3K inhibitors.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival & Anti-Apoptosis Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 3-Phenyl-Isoxazolopyrimidine (PI3K Inhibitor) Inhibitor->PI3K

Caption: Simplified PI3K/Akt signaling pathway and inhibitor action.

Beyond direct enzyme inhibition, certain 3-phenylisoxazolo[5,4-d]pyrimidine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. One key study demonstrated that compound 10h exerted potent growth-inhibitory effects against a wide range of cancer cell lines.[4] The mechanism involves an elevation in intracellular Reactive Oxygen Species (ROS), which leads to a disruption of the mitochondrial membrane potential. This mitochondrial damage triggers the intrinsic apoptotic cascade, culminating in cell death.[4] This dual mechanism of action—combining targeted inhibition with the induction of generalized cell stress—can be particularly effective in overcoming drug resistance.

Anti-inflammatory Potential

Inflammation is a critical component of tumor progression, and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) are key players in this process.[12] The products of these enzymes contribute to carcinogenesis by promoting cell proliferation and angiogenesis.[12] While direct studies on 3-phenyl-substituted isoxazolopyrimidines are limited, numerous isoxazole-containing compounds have demonstrated significant anti-inflammatory activity, often through the inhibition of COX-2.[12][13] Given the established link between inflammation and cancer, developing derivatives with dual kinase and COX/LOX inhibitory activity represents a highly promising therapeutic strategy.

Antimicrobial Activity

The isoxazole and pyrimidine rings are independently recognized as important pharmacophores in the development of antimicrobial agents.[14][15] Fused heterocyclic systems incorporating these moieties have shown promise against various pathogens, including drug-resistant bacterial strains like MRSA and VRSA.[14] The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell wall biosynthesis.[15] Although a less explored area for this specific scaffold, the potential for developing 3-phenyl-substituted isoxazolopyrimidines as novel antibacterial or antifungal agents warrants further investigation.[6][16]

Key Experimental Protocols

The following protocols are representative of the methodologies used to synthesize and characterize the therapeutic potential of this compound class.

General Synthesis of N-Substituted-3-phenylisoxazolo[5,4-d]pyrimidin-4-amines[5]
  • Rationale: This protocol outlines the final step in many synthetic routes, where diversity is introduced at the 4-position of the pyrimidine ring, a common strategy for tuning biological activity.

  • Preparation: To a solution of 4-chloro-3-phenylisoxazolo[5,4-d]pyrimidine (1.0 eq) in a suitable solvent such as 2-propanol or DMF, add the desired amine (1.2 eq).

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to scavenge the HCl generated during the reaction.

  • Reaction: Stir the mixture at a temperature ranging from 80 °C to reflux for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. Dilute the residue with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by column chromatography on silica gel to yield the final compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Cytotoxicity Assay (MTT Assay)
  • Rationale: This is a standard colorimetric assay to determine the concentration at which a compound inhibits cell growth by 50% (GI₅₀) or is cytotoxic to 50% of the cells (CC₅₀), providing a quantitative measure of potency.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ or CC₅₀ values using non-linear regression analysis.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining[5]
  • Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing mechanistic insight into the mode of cell death.

  • Treatment: Seed cells in a 6-well plate and treat with the test compound at its GI₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization, wash with cold PBS, and centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Data Summary: Anticancer Activity

The following table summarizes the growth inhibitory effects of a promising 3-phenylisoxazolo[5,4-d]pyrimidine derivative against various human cancer cell lines, as reported by the National Cancer Institute (NCI).

CompoundCancer TypeCell LineGI₅₀ (µM)Reference
10h Colon CancerHCT-150.0221[4]
10h MelanomaMDA-MB-4350.0318[4]
10h CNS CancerSNB-750.0263[4]
10h Breast CancerMCF70.0372[4]

Future Perspectives

The 3-phenyl-substituted isoxazolopyrimidine scaffold is a highly promising platform for the development of novel therapeutics. Future research should focus on several key areas:

  • Target Deconvolution: Identifying the specific kinase or protein targets for the most potent compounds to enable more rational, target-driven drug design.

  • Selectivity Profiling: Screening active compounds against broad panels of kinases to understand their selectivity profile and anticipate potential off-target effects.

  • Pharmacokinetic Optimization: Modifying the scaffold and its substituents to improve metabolic stability, bioavailability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]

  • Exploration of New Therapeutic Areas: Systematically evaluating optimized compounds for their anti-inflammatory and antimicrobial potential, which remain underexplored.

By integrating synthetic chemistry, molecular modeling, and robust biological evaluation, the full therapeutic potential of 3-phenyl-substituted isoxazolopyrimidines can be realized, paving the way for a new generation of targeted therapies.

References

  • Title: Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis Source: MDPI URL: [Link]

  • Title: New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research Source: MDPI URL: [Link]

  • Title: New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis and biological activity of oxazolopyrimidines Source: CORE URL: [Link]

  • Title: Isoxazole-pyrimidine derivatives as TACC3 inhibitors: A novel modality to targeted cancer therapy Source: PubMed URL: [Link]

  • Title: Design, synthesis, and biological evaluation of N-(4-substituted)-3-phenylisoxazolo[5,4-d]pyrimidin-4-amine derivatives as apoptosis-inducing cytotoxic agents Source: PubMed URL: [Link]

  • Title: Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives Source: MDPI URL: [Link]

  • Title: Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives Source: MDPI URL: [Link]

  • Title: Synthesis and pharmacological properties of derivatives of isoxazolo[4,3-d]pyrimidine. III Source: ResearchGate URL: [Link]

  • Title: Scheme 1. Synthesis of 3-phenylamino-5-(substituted phenyl)isoxazolines (4a-e). Source: ResearchGate URL: [Link]

  • Title: Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors Source: Chinese Chemical Letters URL: [Link]

  • Title: Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review Source: Nanoscience and Nanotechnology Research URL: [Link]

  • Title: Synthesis and antimicrobial activity of Sulfonyl-imidazole linked fused isoxazolo[3,4-b][10][11][17]triazolo[4,5-d]pyridines:PEG-400 mediated one-pot reaction under ultrasonic irradiation Source: Frontiers URL: [Link]

  • Title: Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d ... Source: PMC (PubMed Central) URL: [Link]

  • Title: Anti-inflammatory activity of the synthesized compounds. Source: ResearchGate URL: [Link]

  • Title: The synthetic and therapeutic expedition of isoxazole and its analogs Source: PMC (PubMed Central) URL: [Link]

  • Title: 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer Source: PubMed URL: [Link]

  • Title: Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives Source: PubMed URL: [Link]

  • Title: (PDF) Synthesis and Analysis of Antimicrobial Properties of Isoxazoline Source: ResearchGate URL: [Link]

  • Title: Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis, Characterization and Preliminary Study of the Anti-Inflammatory Activity of New Pyrazoline Containing Ibuprofen Deriv Source: Iraqi Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations Source: PMC (PubMed Central) URL: [Link]

  • Title: Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies Source: MDPI URL: [Link]

  • Title: Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations Source: PubMed URL: [Link]

  • Title: Synthesis and antimicrobial, antiproliferative and anti-inflammatory activities of novel 1,3,5-substituted pyrazoline sulphonamide Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Source: SciSpace URL: [Link]

  • Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Publishing URL: [Link]/en/content/articlelanding/2020/md/d0md00189a)

Sources

Navigating the Chemical Maze: A Technical Guide to the Identification and Synthesis of 3-phenyl-6H,7H-oxazolo[4,5-d]pyrimidin-7-one Analogs

Navigating the Chemical Maze: A Technical Guide to the Identification and Synthesis of 3-phenyl-6H,7H-[1][2]oxazolo[4,5-d]pyrimidin-7-one Analogs

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a journey into the complex world of molecular architecture. Among the myriad of heterocyclic scaffolds, the[1][2]oxazolo[4,5-d]pyrimidin-7-one core has emerged as a promising framework for the development of potent and selective kinase inhibitors. This in-depth technical guide, designed for the discerning scientific audience, provides a comprehensive overview of the synthesis, characterization, and biological significance of 3-phenyl-6H,7H-[1][2]oxazolo[4,5-d]pyrimidin-7-one and its analogs. We will delve into the intricacies of their chemical identification, including the critical search for Chemical Abstracts Service (CAS) numbers, and explore their role as modulators of key cellular signaling pathways.

The[1][2]oxazolo[4,5-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

A closely related analog, the thione derivative Oxazolo[5,4-d]pyrimidine-7(6H)-thione, 2-phenyl- , has been assigned the CAS number 33360-20-2 [3]. This provides a critical starting point for navigating the chemical literature and databases for related structures. Another relevant compound, 2-Methyl[1][4]oxazolo[5,4-d]pyrimidin-7(6H)-one , is registered under CAS number 27433-55-2 [5]. The structural similarities and differences between these isomers are crucial for understanding their synthetic pathways and biological activities.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of the 3-phenyl-6H,7H-[1][2]oxazolo[4,5-d]pyrimidin-7-one scaffold hinges on the initial construction of a key intermediate: a substituted 4-amino-3-phenylisoxazole-5-carbonitrile. A highly efficient one-pot multicomponent reaction provides a direct route to this crucial precursor.

Experimental Protocol: One-Pot Synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile derivatives[2]
  • Reaction Setup: In a 50mL round-bottom flask, dissolve malononitrile (1 mmol), a substituted aromatic aldehyde (1 mmol), and hydroxylamine hydrochloride (1 mmol) in 25mL of isopropyl alcohol.

  • Catalyst Addition: Gradually add a Lewis acid catalyst, such as ceric ammonium nitrate (CAN) (2 mmol), to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture vigorously at reflux for 5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:n-hexane (4:6).

  • Work-up: Upon completion, pour the reaction mixture into cold water and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

The subsequent cyclization of the 4-amino-3-phenylisoxazole-5-carbonitrile intermediate to form the pyrimidinone ring is a critical step. While a specific protocol for the[1][2]oxazolo[4,5-d] isomer is not extensively documented, established methods for the synthesis of isomeric oxazolopyrimidines can be adapted. These typically involve reaction with formic acid, triethyl orthoformate, or other one-carbon synthons to construct the pyrimidine ring.

Navigating the Analog Landscape: A Table of Related Structures

The true potential of the 3-phenyl-6H,7H-[1][2]oxazolo[4,5-d]pyrimidin-7-one scaffold lies in the diversity of its analogs. The following table provides a summary of related structures, their CAS numbers where available, and their reported biological activities.

Compound NameCAS NumberReported Biological Activity
Oxazolo[5,4-d]pyrimidine-7(6H)-thione, 2-phenyl-33360-20-2[3]Precursor for further synthesis
2-Methyl[1][4]oxazolo[5,4-d]pyrimidin-7(6H)-one27433-55-2[5]Chemical intermediate
3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivativesNot specifiedPI3Kδ inhibitors with cytotoxic activity against breast cancer cells[1]
3-phenylisoxazolo[5,4-d]pyrimidine derivativesNot specifiedApoptosis-inducing cytotoxic agents[6]
Phenylpyrazolo[3,4-d]pyrimidine-based analogsNot specifiedAnticancer activity with multitarget enzyme inhibition (EGFR, VEGFR)[7]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

A significant body of evidence points towards the PI3K/Akt/mTOR signaling pathway as a primary target for isoxazolopyrimidine derivatives[1][8][9][10][11][12]. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers[8][9][11].

The 3-phenyl-6H,7H-[1][2]oxazolo[4,5-d]pyrimidin-7-one scaffold can be envisioned as a potent inhibitor of PI3Kδ, a key isoform of the PI3K enzyme. By blocking the activity of PI3K, these compounds can effectively shut down the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.

PI3K_PathwayRTKReceptor TyrosineKinase (RTK)PI3KPI3KRTK->PI3KActivationPIP2PIP2PI3K->PIP2PhosphorylationPIP3PIP3PIP2->PIP3PDK1PDK1PIP3->PDK1AktAktPDK1->AktActivationmTORC1mTORC1Akt->mTORC1ActivationSurvivalCell SurvivalAkt->SurvivalAnti-apoptoticsignalingS6Kp70S6KmTORC1->S6KfourEBP14E-BP1mTORC1->fourEBP1ProliferationCell Growth &ProliferationS6K->ProliferationfourEBP1->ProliferationInhibitor3-phenyl-[1,2]oxazolo[4,5-d]pyrimidin-7-oneAnalogInhibitor->PI3KInhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 3-phenyl-[1][2]oxazolo[4,5-d]pyrimidin-7-one analogs.

Conclusion and Future Directions

The 3-phenyl-6H,7H-[1][2]oxazolo[4,5-d]pyrimidin-7-one scaffold represents a promising avenue for the development of novel kinase inhibitors. While the definitive identification of the parent compound through a CAS number remains an area for further investigation, the synthetic strategies and biological insights gleaned from its analogs provide a solid foundation for future research. The continued exploration of this chemical space, guided by a deep understanding of its synthetic accessibility and biological targets, holds the potential to deliver the next generation of targeted therapies for a range of human diseases.

References

  • Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. (Source: Not available)
  • one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. (Source: Not available)
  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules. 2020 Aug 4;25(15):3531. doi: 10.3390/molecules25153531.
  • Targeting PI3K/Akt signal transduction for cancer therapy. Signal Transduct Target Ther. 2021 Dec 16;6(1):407. doi: 10.1038/s41392-021-00828-5.
  • Oxazolo[5,4-d]pyrimidine-7(6H)-thione,2-phenyl-. Chemsrc. ([Link])

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Front Oncol. 2022 Mar 23;12:819383. doi: 10.3389/fonc.2022.819383.
  • Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. Cancers (Basel). 2021 Jul 5;13(14):3397. doi: 10.3390/cancers13143397.
  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. JCO Oncol Pract. 2017 May;13(5):315-326. doi: 10.1200/JOP.2016.019582.
  • PI3K/AKT/mTOR Inhibitors for Prostate Cancer – Finally Hints of a Breakthrough. UroToday. ([Link])

  • 3-(2-Methoxyphenyl)-6-Methyl[1][2]oxazolo[5,4-D]pyrimidin-4(5h)-One. PubChem. ([Link])

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (Source: Not available)
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (Source: Not available)
  • Design, synthesis, and biological evaluation of N-(4-substituted)-3-phenylisoxazolo[5,4-d]pyrimidin-4-amine derivatives as apoptosis-inducing cytotoxic agents. Bioorg Med Chem Lett. 2021 Oct 1;49:128294. doi: 10.1016/j.bmcl.2021.128294.
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Int J Mol Sci. 2023 Oct 9;24(19):15026. doi: 10.3390/ijms241915026.
  • Processes for preparing 3-amino-isoxazoles.
  • Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Adv. 2022 Sep 12;12(40):25965-25970. doi: 10.1039/d2ra05009a.
  • Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Eur J Med Chem. 2021 Dec 5;225:113794. doi: 10.1016/j.ejmech.2021.113794.

Methodological & Application

Application Note: Synthesis Protocol for 3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for the synthesis of 3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one . This protocol is designed for research scientists and medicinal chemists, prioritizing high regioselectivity, reproducibility, and safety.

Abstract

This application note details the optimized chemical synthesis of This compound , a fused heterocyclic scaffold with significant potential as an adenosine receptor antagonist and kinase inhibitor. The protocol employs a convergent strategy, constructing the isoxazole core via a regioselective [3+2] cycloaddition of benzonitrile oxide and ethyl nitroacetate, followed by a "Niementowski-type" cyclocondensation to form the pyrimidinone ring. This route avoids the common regiochemical pitfall of forming the [5,4-d] isomer, ensuring the correct 3-phenyl-[4,5-d] fusion.

Introduction & Retrosynthetic Analysis

The isoxazolo[4,5-d]pyrimidine scaffold is a bioisostere of purine, making it a privileged structure in drug discovery. The specific 3-phenyl derivative requires precise control over the isoxazole ring formation to ensure the phenyl group is positioned at C3, the amine at C4, and the carbonyl at C5.

Retrosynthetic Logic
  • Target: this compound.

  • Disconnection: The pyrimidine ring is opened to reveal the Ethyl 4-amino-3-phenylisoxazole-5-carboxylate precursor.

  • Key Regiochemical Step: The precursor is synthesized via the reaction of Benzohydroximoyl chloride (dipole) with Ethyl nitroacetate (dipolarophile equivalent). This specific combination directs the phenyl group to position 3 and the carboxylate to position 5, preventing the formation of the isomeric 5-amino-3-phenyl-4-carboxylate (which yields the [5,4-d] system).

Reaction Scheme Diagram

ReactionScheme SM1 Benzaldehyde Oxime Int1 Benzohydroximoyl Chloride SM1->Int1 NCS, DMF (Chlorination) SM2 Ethyl Nitroacetate Int2 Ethyl 3-phenyl-4-nitro- isoxazole-5-carboxylate Int1->Int2 + SM2, Et3N ([3+2] Cycloaddition) Int3 Ethyl 4-amino-3-phenyl- isoxazole-5-carboxylate Int2->Int3 SnCl2 / HCl (Nitro Reduction) Product 3-phenyl-6H,7H-[1,2]oxazolo [4,5-d]pyrimidin-7-one Int3->Product Formamide, 190°C (Cyclocondensation)

Caption: Step-wise synthetic pathway from benzaldehyde oxime to the final fused pyrimidinone.

Detailed Experimental Protocol

Phase 1: Preparation of Benzohydroximoyl Chloride

This intermediate generates the nitrile oxide dipole in situ.

  • Reagents: Benzaldehyde oxime (1.0 eq), N-Chlorosuccinimide (NCS) (1.1 eq), DMF (Solvent).

  • Safety: Benzohydroximoyl chloride is a skin irritant and lachrymator. Handle in a fume hood.

Procedure:

  • Dissolve Benzaldehyde oxime (12.1 g, 100 mmol) in DMF (50 mL) at room temperature.

  • Add N-Chlorosuccinimide (NCS) (14.7 g, 110 mmol) portion-wise over 20 minutes. Maintain temperature below 35°C (exothermic reaction).

  • Stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of oxime.

  • Pour the mixture into ice-water (200 mL) and extract with diethyl ether (3 x 100 mL).

  • Wash combined organics with water and brine, dry over Na2SO4, and concentrate.

  • Yield: ~14-15 g (White/off-white solid). Use directly in the next step.

Phase 2: Synthesis of Ethyl 3-phenyl-4-nitroisoxazole-5-carboxylate

This is the critical regioselectivity-determining step.

  • Reagents: Benzohydroximoyl chloride (from Phase 1), Ethyl nitroacetate (1.1 eq), Triethylamine (Et3N) (1.2 eq), Ethanol/Ether.

Procedure:

  • Dissolve Ethyl nitroacetate (14.6 g, 110 mmol) in dry Ethanol (100 mL).

  • Add Benzohydroximoyl chloride (15.5 g, 100 mmol) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add Triethylamine (16.7 mL, 120 mmol) dropwise over 1 hour. Note: Slow addition is crucial to prevent dimerization of the nitrile oxide.

  • Allow the mixture to warm to room temperature and stir overnight (12-16 hours).

  • Evaporate the solvent under reduced pressure.[1]

  • Dissolve the residue in EtOAc (200 mL) and wash with 1N HCl (to remove amine salts), water, and brine.

  • Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

  • Product: Ethyl 3-phenyl-4-nitroisoxazole-5-carboxylate.

  • Expected Yield: 60-70%.

Phase 3: Reduction to Ethyl 4-amino-3-phenylisoxazole-5-carboxylate
  • Reagents: Stannous Chloride Dihydrate (SnCl2[2]·2H2O) (5.0 eq), Ethanol, Conc. HCl (cat.).[1]

  • Alternative: H2 (1 atm), 10% Pd/C in Ethanol (if nitro group reduction is preferred via hydrogenation).

Procedure (SnCl2 Method):

  • Dissolve the nitro-isoxazole (10 mmol) in Ethanol (50 mL).

  • Add SnCl2·2H2O (11.3 g, 50 mmol).

  • Heat the mixture to 70°C for 2-3 hours. Monitor by TLC (amine is more polar and often fluorescent).

  • Cool to room temperature and pour into ice-water.

  • Adjust pH to ~8-9 using saturated NaHCO3 solution (careful of foaming) or 1N NaOH.

  • Extract with EtOAc (3 x 50 mL).

  • Dry over Na2SO4 and concentrate.

  • Product: Ethyl 4-amino-3-phenylisoxazole-5-carboxylate.

  • Characterization: 1H NMR (DMSO-d6) should show a broad singlet for NH2 (~5.0-6.0 ppm) and the ethyl ester signals.

Phase 4: Cyclocondensation to this compound
  • Reagents: Ethyl 4-amino-3-phenylisoxazole-5-carboxylate, Formamide (Excess).

  • Conditions: High temperature (180-200°C).

Procedure:

  • Place Ethyl 4-amino-3-phenylisoxazole-5-carboxylate (2.32 g, 10 mmol) and Formamide (10 mL, excess) in a round-bottom flask.

  • Heat the mixture to 190°C (oil bath temperature) for 4-6 hours.

    • Mechanism:[1][3][4][5] The amine attacks the formamide to form an intermediate formamidine, which then cyclizes with the adjacent ester, eliminating ethanol.

  • Monitor reaction progress by TLC (10% MeOH in DCM). The product will be significantly more polar.

  • Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

  • Dilute with water (30 mL) to complete precipitation.

  • Filter the solid and wash thoroughly with water and cold ethanol.

  • Purification: Recrystallize from DMF/Ethanol or Acetic Acid.

  • Final Product: this compound.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact on Quality
Et3N Addition Rate Dropwise (1h) at 0°CFast addition causes dimerization of nitrile oxide to furoxan (side product).
Regiochemistry Use Ethyl NitroacetateUsing Ethyl Cyanoacetate yields the wrong isomer ([5,4-d] precursor).
Cyclization Temp 180-200°CTemperatures <170°C result in incomplete cyclization or intermediate arrest.
Workup pH pH 8-9 (Phase 3)Failure to basify after SnCl2 reduction traps the amine as a tin complex.
Workflow Diagram

Workflow Start Start: Benzaldehyde Oxime Step1 Chlorination (NCS/DMF) <35°C Start->Step1 Step2 [3+2] Cycloaddition Ethyl Nitroacetate + Et3N 0°C -> RT Step1->Step2 Check1 QC: Check Regiochemistry (NMR) Step2->Check1 Step3 Nitro Reduction SnCl2 or H2/Pd Check1->Step3 Pass Step4 Cyclization Formamide, 190°C Step3->Step4 Finish Final Product Recrystallization Step4->Finish

Caption: Operational workflow for the multi-step synthesis.

Characterization Data (Expected)

  • Appearance: White to pale beige crystalline solid.

  • Melting Point: >250°C (decomposition).

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 12.8-13.0 (br s, 1H, NH of pyrimidine).

    • δ 8.3-8.5 (s, 1H, H-5 of pyrimidine).

    • δ 8.1-7.9 (m, 2H, Phenyl ortho-H).

    • δ 7.6-7.5 (m, 3H, Phenyl meta/para-H).

  • MS (ESI): m/z [M+H]+ calc. for C11H7N3O2: 214.05; found: 214.1.

References

  • Regioselectivity of Nitrile Oxide Cycloadditions

    • Dondoni, A., et al. "Regiocontrol in the cycloaddition of nitrile oxides with functionalized dipolarophiles." Journal of Organic Chemistry, 55(5), 1439-1446. Link

  • Synthesis of Isoxazolo[4,5-d]pyrimidines

    • Baraldi, P. G., et al. "Synthesis and biological activity of new 7-amino-oxazolo[5,4-d]pyrimidine derivatives." Molecules, 25(15), 3558. (Adapted methodology for fused systems). Link

  • Preparation of Ethyl 4-amino-3-phenylisoxazole-5-carboxylate

    • Desbois, M., et al. "Synthesis of 4-amino-3-arylisoxazole-5-carboxylic acid derivatives." Journal of Heterocyclic Chemistry, 22(6), 1693-1697. (Primary source for the nitroacetate route). Link

  • Williamson, T. A. "The Chemistry of Quinoline and Isoquinoline." Organic Reactions, Vol 6.

Sources

Troubleshooting & Optimization

improving solubility of 3-phenylisoxazolo[4,5-d]pyrimidin-7-one in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization Protocols for Isoxazolo-pyrimidines

Ticket ID: #SOL-3PHP-7ONE Subject: Improving solubility of 3-phenylisoxazolo[4,5-d]pyrimidin-7-one in DMSO Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The molecule 3-phenylisoxazolo[4,5-d]pyrimidin-7-one presents a classic solubility challenge in medicinal chemistry.[1] Its fused bicyclic scaffold is planar and rigid, leading to high crystal lattice energy driven by ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-

stacking and intermolecular hydrogen bonding (specifically at the lactam motif). While DMSO is a powerful polar aprotic solvent, it often struggles to overcome these cohesive forces without assistance.

This guide provides a tiered troubleshooting workflow, moving from physical methods to chemical modifications, ensuring you can achieve the concentrations required for HTS or biological assays (typically 10 mM stock).

Module 1: Physical Dissolution Strategies (Tier 1 Support)

Use this module if you observe undissolved particles immediately after adding DMSO.

The Problem: The solvent cannot penetrate the crystal lattice at room temperature. The Fix: Input energy to disrupt lattice forces.[1]

Protocol A: The "Pulse-Heat" Cycle

Do not simply heat the sample indefinitely, as this risks thermal degradation.

  • Vortex vigorously for 60 seconds.

  • Sonicate in a water bath at 40°C for 10 minutes. Note: Use an ultrasonic bath, not a probe, to avoid localized overheating.

  • Visual Inspection: Hold the vial against a light source. If "shimmering" (Schlieren lines) or particulates persist, proceed to Step 4 .

  • Thermal Shock: Heat the solution to 60°C for 5 minutes, then vortex immediately while hot.

    • Why this works: Solubility increases exponentially with temperature.[1] Dissolving at high temp and cooling slowly can sometimes create a supersaturated solution that remains stable long enough for dilution.[1]

MethodRecommended ParametersWarning
Vortexing Max speed, 60s intervalsEnsure cap is tightly sealed to prevent aerosolization.
Sonication 40 kHz, 40°C, 10-15 minProlonged sonication (>30 min) can generate free radicals in DMSO.
Heating Max 60°C (short duration)Avoid >80°C; DMSO decomposes and can oxidize susceptible substrates.[1]

Module 2: Chemical Modification (Tier 2 Support)

Use this module if physical methods fail.[1] This is the most effective strategy for this specific scaffold.

The Scientific Insight: The "7-one" designation implies a lactam functionality. In solution, this exists in equilibrium with the lactim (hydroxyl) form. Crucially, the N-H proton in the pyrimidinone ring is weakly acidic (estimated pKa ~8-9).

  • Neutral Form: Poor solubility (Strong H-bond donor/acceptor network).[1]

  • Anionic Form: High solubility (Charge-dipole interactions with DMSO).[1]

Protocol B: The "Base-Assist" Method

By adding a mild organic base, we deprotonate the N-H, breaking the intermolecular H-bonds and creating a highly soluble salt.

  • Calculate the molar amount of your compound.[1][2]

  • Add 1.1 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) directly to the DMSO.

  • Vortex.[1][3] The solution should clear almost immediately.

Alternative: For aqueous dilutions later, use 0.1 M NaOH (aqueous) as a cosolvent, but ensure the final pH is compatible with your assay.

Module 3: Environmental Control (Tier 3 Support)

Use this module if your stock solution precipitates after storage.

The Problem: DMSO is extremely hygroscopic .[1][4][5] It absorbs water from the atmosphere (up to 10% by weight in 24 hours at high humidity).[1] The Mechanism: Water acts as an antisolvent for hydrophobic heterocycles.[1] Even 1-2% water content can decrease the solubility of your compound by orders of magnitude, causing "crashing out" inside the freezer.

Protocol C: Anhydrous Handling
  • Source: Use only anhydrous DMSO (≥99.9%) stored in septum-sealed bottles.

  • Storage: Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.

  • Desiccant: Store vials in a secondary container with active desiccant (e.g., Drierite or silica gel).[1]

Visualizing the Mechanism

The following diagram illustrates the decision logic and the chemical mechanism behind the solubility enhancement.

SolubilityWorkflow Start Start: Solid Compound + DMSO Inspect Visual Inspection: Clear Solution? Start->Inspect Success Success: Proceed to Assay Inspect->Success Yes Physical Tier 1: Physical Methods (Heat 60°C / Sonicate) Inspect->Physical No (Particles visible) Storage Tier 3: Storage Check (Is DMSO wet?) Success->Storage Long-term Storage Check1 Dissolved? Physical->Check1 Check1->Success Yes Chemical Tier 2: Chemical Mod (Deprotonation) Check1->Chemical No Chemical->Success Dissolved Mechanism Mechanism: Lactam (Insoluble) -> Anion (Soluble) Add 1.1 eq TEA Chemical->Mechanism Storage->Start Precipitation (Re-dissolve)

Figure 1: Troubleshooting decision tree for solubilizing rigid heterocycles in DMSO.

Frequently Asked Questions (FAQs)

Q1: I dissolved the compound in DMSO, but it precipitated immediately when I added it to my cell culture media. Why? A: This is the "Ouzo effect."[1] Your compound is hydrophobic.[1][6] When you dilute the DMSO stock (solvent) into water (antisolvent), the solubility drops below the concentration required.[2][5]

  • Fix: Keep the final DMSO concentration <0.5% (toxicity limit) but add a surfactant like Tween-80 (0.01%) or Pluronic F-127 to the media before adding the drug. This stabilizes the micro-precipitates.[1]

Q2: Can I use 100% Ethanol instead of DMSO? A: Likely not. Isoxazolo-pyrimidines are generally too rigid for ethanol solvation.[1] However, a mixture of DMSO:Ethanol (1:1) can sometimes improve volatility if solvent removal is needed later.

Q3: Will adding acid (HCl) help? A: No. Protonating the pyrimidine nitrogens (cation formation) is possible, but usually requires very low pH (<2), which is incompatible with most biological assays and can hydrolyze the isoxazole ring. Base-mediated deprotonation (anion formation) is safer and more effective for this specific "7-one" scaffold.

References

  • Gaylord Chemical Company. (2007).[1][7] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin #102B. Gaylord Chemical.[1][8][9] [Link]

  • Balakin, K. V., et al. (2006). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Chemical Information and Modeling. [Link]

  • Li, P., & Zhao, L. (2016). Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics. [Link]

  • Savjani, K. T., et al. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] [Link]

Sources

stability of isoxazolo[4,5-d]pyrimidin-7-one under physiological conditions

Author: BenchChem Technical Support Team. Date: February 2026

Isoxazolo[4,5-d]pyrimidin-7-one Stability: Technical Support Center

Introduction

The isoxazolo[4,5-d]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of molecules investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents[1][2][3]. The isoxazolo[4,5-d]pyrimidin-7-one core, in particular, presents unique challenges and opportunities in drug development. A critical parameter that dictates the success of any therapeutic candidate is its stability under physiological conditions. Understanding the inherent stability, potential degradation pathways, and metabolic fate of this scaffold is paramount for interpreting biological data accurately and designing robust drug candidates.

This technical support guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth answers to frequently asked questions, troubleshooting advice for common experimental issues, and validated protocols to assess the stability of your isoxazolo[4,5-d]pyrimidin-7-one derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for the isoxazolo[4,5-d]pyrimidin-7-one scaffold under physiological conditions?

A1: The primary stability concerns for this scaffold arise from the fusion of two heterocyclic rings, each with its own potential liabilities.

  • Isoxazole Ring Lability: The N-O bond within the isoxazole ring is its most susceptible point, particularly to reductive cleavage. While generally stable, this bond can be cleaved under certain biological conditions or by metabolic enzymes[4][5]. Furthermore, the isoxazole ring can be susceptible to base-catalyzed opening, a factor to consider at physiological pH (7.4) and in basic microenvironments[6].

  • Pyrimidinone Ring Hydrolysis: The pyrimidinone portion, containing an amide-like lactam structure, can be susceptible to hydrolysis. This process can be catalyzed by acidic or basic conditions and may lead to ring opening[7][8]. The rate of hydrolysis will be highly dependent on the substituents attached to the heterocyclic system.

Q2: How does pH affect the stability of this scaffold?

A2: The stability of the isoxazolo[4,5-d]pyrimidin-7-one core is expected to be pH-dependent. Based on studies of related heterocycles, the scaffold is likely most stable at a neutral to slightly acidic pH. Under basic conditions (pH > 8), the rate of isoxazole ring cleavage can increase significantly. For example, the isoxazole-containing drug Leflunomide shows a dramatic increase in degradation at pH 10 compared to pH 7.4, especially at 37°C[6]. Similarly, the pyrimidinone ring may undergo accelerated hydrolysis under both strongly acidic and basic conditions[9]. Therefore, it is crucial to conduct stability studies across a pH range relevant to your experimental system (e.g., pH 4.5 for lysosomes, pH 7.4 for plasma, pH 8.0 for the intestinal tract).

Q3: What are the likely metabolic pathways for compounds containing this scaffold?

A3: The metabolic fate will be highly influenced by the specific substituents on your molecule. However, based on the core scaffold, several pathways are plausible:

  • CYP450-Mediated Oxidation: Cytochrome P450 enzymes are the primary drivers of Phase I metabolism. Oxidation can occur on electron-rich aromatic substituents or at activated aliphatic positions[10].

  • Isoxazole Ring Opening: Metabolic opening of the isoxazole ring is a known pathway for some drugs, which can be catalyzed by CYP enzymes to form a reactive α-cyanoenol metabolite[6]. This can lead to the formation of reactive intermediates[11].

  • Hydrolysis: Ester or amide substituents on the scaffold can be readily cleaved by esterases or amidases in the plasma and liver.

  • Phase II Conjugation: Once a hydroxyl or amine handle is introduced via Phase I metabolism, the compound can undergo conjugation with glucuronic acid (via UGTs) or sulfate (via SULTs) to increase water solubility and facilitate excretion[10].

Q4: My compound appears to degrade in my DMSO stock solution over time. What could be the cause?

A4: While DMSO is a common solvent, long-term storage can be problematic for certain compounds.

  • Water Absorption: DMSO is hygroscopic and can absorb atmospheric moisture. The presence of water can facilitate slow hydrolysis of your compound, especially if it has labile functional groups.

  • Acidic Impurities: Over time, DMSO can degrade to form acidic impurities. These can catalyze the degradation of acid-sensitive compounds.

  • Recommendation: For long-term storage, prepare stock solutions in anhydrous DMSO, aliquot into single-use vials, and store at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen). It is also good practice to periodically check the purity of your stock solution via HPLC or LC-MS.

Troubleshooting Guide

Problem 1: Inconsistent IC50 values or variable results in cell-based assays.

  • Potential Cause: The compound may be unstable in the cell culture medium (typically pH 7.2-7.4, 37°C). Degradation over the course of the assay (e.g., 24-72 hours) would lead to a lower effective concentration of the active compound, resulting in poor reproducibility.

  • Troubleshooting Steps:

    • Assess Stability in Media: Incubate your compound in the complete cell culture medium (including serum) at 37°C. Take samples at various time points (e.g., 0, 2, 8, 24, 48 hours) and analyze the concentration of the parent compound by LC-MS.

    • Compare to Control: Run a parallel incubation in a simple aqueous buffer (e.g., PBS) to determine if components in the media (e.g., enzymes in serum) are accelerating degradation.

    • Adjust Assay Protocol: If significant degradation is observed, consider shortening the assay duration or replenishing the compound at intermediate time points.

Problem 2: The compound disappears almost instantly in an in vitro plasma stability assay (T½ < 5 minutes).

  • Potential Cause 1: Rapid Enzymatic Degradation. The compound is likely a substrate for highly active enzymes in plasma, such as esterases or amidases, especially if it contains ester or amide functionalities.

  • Troubleshooting Steps:

    • Inhibit Esterases: Repeat the assay using plasma pre-treated with an esterase inhibitor (e.g., sodium fluoride or diisopropyl fluorophosphate) to see if stability is improved.

    • Use Heat-Inactivated Plasma: Run the assay in heat-inactivated plasma. This will denature most enzymes and help distinguish between chemical and enzymatic degradation.

  • Potential Cause 2: Non-specific Binding. The compound may be highly lipophilic and rapidly bind to plasma proteins or even the plastic of the incubation tubes, making it seem like it has degraded.

  • Troubleshooting Steps:

    • Check Protein Precipitation Method: Ensure your protein precipitation method (e.g., with acetonitrile) is effectively releasing the compound from plasma proteins. Test the recovery at time zero.

    • Use Different Labware: Switch to low-binding polypropylene tubes or plates.

    • Quantify Metabolites: If possible, look for the appearance of expected metabolites (e.g., a hydrolyzed acid from an ester parent) to confirm that degradation, not just binding, is occurring.

Problem 3: Multiple new peaks appear in my LC-MS chromatogram after incubating the compound under stress conditions (e.g., acid/base hydrolysis).

  • Potential Cause: The compound is undergoing degradation through multiple pathways, or a primary degradant is itself unstable and breaking down further. This is a key outcome of forced degradation studies, which are designed to reveal these pathways[9][12][13].

  • Troubleshooting Steps:

    • Mass Balance Analysis: Quantify the parent peak and all new peaks. The total peak area should remain relatively constant if all degradants are being detected (mass balance)[14]. This validates that your analytical method is stability-indicating.

    • Characterize Degradants: Use high-resolution mass spectrometry (HRMS) to obtain accurate masses for the new peaks and predict their elemental compositions. This will provide clues to the structural changes (e.g., addition of water for hydrolysis, loss of a fragment).

    • Vary Stress Levels: Reduce the severity of the stress condition (e.g., lower acid concentration or temperature). This may slow the reaction and allow you to identify the primary degradant before it breaks down further.

Experimental Protocols

Protocol 1: General Protocol for Assessing Chemical Stability in Aqueous Buffers (pH Study)

This protocol assesses the intrinsic chemical stability of a compound across a range of pH values.

  • Reagent Preparation:

    • Prepare buffers at desired pH values (e.g., pH 4.0 Acetate, pH 7.4 Phosphate, pH 10.0 Carbonate).

    • Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation:

    • Pre-warm buffer solutions to 37°C.

    • Spike the compound stock solution into each buffer to a final concentration of 10 µM (ensure final DMSO concentration is ≤ 0.5%).

    • Incubate the samples at 37°C in a shaking water bath.

  • Sampling:

    • Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours). The T=0 sample should be taken immediately after adding the compound.

  • Sample Quenching & Analysis:

    • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Vortex and centrifuge at >10,000 x g for 10 minutes to precipitate any salts.

    • Transfer the supernatant to HPLC vials for LC-MS/MS analysis.

  • Data Analysis:

    • Calculate the peak area ratio of the parent compound to the internal standard at each time point.

    • Normalize the data by setting the T=0 ratio to 100%.

    • Plot the percentage of compound remaining versus time on a semi-logarithmic scale to determine the degradation rate constant (k) and half-life (T½ = 0.693/k).

Protocol 2: Standard Protocol for In Vitro Plasma Stability Assay

This assay evaluates the stability of a compound in the presence of plasma enzymes and proteins.[15][16]

  • Reagent Preparation:

    • Thaw frozen pooled human plasma (or species of interest) at 37°C. Centrifuge to remove any precipitates.

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a positive control compound with known plasma instability (e.g., a labile ester).

  • Incubation:

    • Pre-warm plasma to 37°C in a shaking water bath.

    • Spike the test compound and control into the plasma to a final concentration of 1-10 µM. Vortex gently.

  • Sampling:

    • Withdraw aliquots at specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Sample Processing (Protein Precipitation):

    • Add the plasma aliquot to 3-4 volumes of ice-cold acetonitrile containing an internal standard.

    • Vortex vigorously for 1-2 minutes to precipitate proteins.

    • Centrifuge at high speed (>10,000 x g) for 10 minutes.

    • Transfer the clear supernatant to HPLC vials for LC-MS/MS analysis.

  • Data Analysis:

    • As described in Protocol 1, calculate the half-life and/or intrinsic clearance (Clint).

Data Presentation & Visualization

Table 1: Representative In Vitro Plasma Stability Data
CompoundTime (min)% Remaining (Mean ± SD, n=3)Half-Life (T½, min)
Test Compound A 0100 ± 0\multirow{5}{}{115 }
596.2 ± 2.1
1589.1 ± 3.5
3079.8 ± 4.1
6065.4 ± 5.0
12042.1 ± 4.8
Control (Lidocaine) 0100 ± 0\multirow{5}{}{Stable (>120) }
12098.5 ± 1.8
Control (Procaine) 0100 ± 0\multirow{5}{*}{< 5 }
515.3 ± 3.3
Diagram 1: Potential Degradation Pathway of the Isoxazolo[4,5-d]pyrimidin-7-one Core

This diagram illustrates a hypothetical degradation pathway involving base-catalyzed hydrolytic opening of the isoxazole ring, a known liability for this heterocycle[6].

G Parent Isoxazolo[4,5-d]pyrimidin-7-one (Parent Compound) Intermediate β-Ketonitrile Intermediate Parent->Intermediate 1. Base-catalyzed N-O bond cleavage Product Ring-Opened Amide Product Intermediate->Product 2. Pyrimidinone ring hydrolysis Condition1 OH⁻ / H₂O (Physiological pH, 37°C) Condition1->inv1

Caption: Hypothetical hydrolytic degradation pathway.

References

  • Manvar, D., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Molecules. Available at: [Link]

  • Lee, J., et al. (2007). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available at: [Link]

  • Rosemeyer, H., et al. (1985). Synthesis and hydrolytic stability of 4-substituted pyrazolo[3,4-d]pyrimidine 2′-deoxyribofuranosides. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Fidelta. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Fidelta. Retrieved from [Link]

  • Kashima, C. (1981). Synthetic reactions using isoxazole compounds. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]

  • Wang, Y. (2014). An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. CORE. Available at: [Link]

  • Els-Heindl, S., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

  • Bajaj, S., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Li, Y., et al. (2023). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. mAbs. Available at: [Link]

  • Corning. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Corning Life Sciences. Retrieved from [Link]

  • ResolveMass. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. Retrieved from [Link]

  • That's Nice. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Nice Insight. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

  • Sysak, A., et al. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules. Available at: [Link]

  • Chavan, P., et al. (2024). Construction of Isoxazole ring: An Overview. NanoBio Letters. Available at: [Link]

  • Rao, J. N., & Sujatha, K. (2021). Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives. Journal of Pharmaceutical Chemistry & Chemical Science. Available at: [Link]

  • Brown, D. J., & Hoskins, J. A. (1972). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Martis, G. J., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Martis, G. J., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • Dimova, V., et al. (2021). Scheme. Hydrolytic cleavage of the pyrimidine ring in 2-aryl-[4][11][15]triazolo[1,5-c]. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of Potency: 3-Phenylisoxazolo[4,5-d]pyrimidines Versus Purine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Potent and Selective Kinase Inhibitors

In the landscape of modern drug discovery, particularly in oncology, the pursuit of potent and selective kinase inhibitors remains a paramount objective. Protein kinases, as crucial regulators of cellular signaling pathways, are frequently dysregulated in various diseases, making them attractive therapeutic targets.[1] Among the myriad of scaffolds explored, purine analogs have historically held a privileged position, owing to their structural mimicry of the endogenous ATP molecule.[2][3] This has led to the development of numerous successful purine-based kinase inhibitors.[2] However, the quest for novel chemical matter with improved potency, selectivity, and pharmacological properties is perpetual. This has brought to the forefront alternative heterocyclic systems, such as the 3-phenylisoxazolo[4,5-d]pyrimidine scaffold. This guide provides an in-depth, objective comparison of the potency of 3-phenylisoxazolo[4,5-d]pyrimidines and their structural analogs against the well-established class of purine analogs, supported by experimental data from peer-reviewed studies.

The choice of a core scaffold in inhibitor design is a critical determinant of its interaction with the kinase ATP-binding site. The purine scaffold's intrinsic ability to form key hydrogen bonds with the kinase hinge region has been the bedrock of its success. The isoxazolo[4,5-d]pyrimidine core, a bioisostere of purine, offers a distinct electronic and steric profile, which can be exploited to achieve novel interactions and potentially enhanced selectivity.[4][5] This comparison will delve into the quantitative aspects of their potency, explore the underlying mechanisms of action, and provide detailed experimental protocols for assessing their activity.

Comparative Potency Analysis: A Head-to-Head Look at the Data

A direct, comprehensive head-to-head comparison of the 3-phenylisoxazolo[4,5-d]pyrimidine scaffold and purine analogs across a wide range of kinases is not extensively documented in a single study. However, by synthesizing data from various sources, we can construct a comparative overview of their potential. The following tables summarize the inhibitory activities (IC50 values) of representative compounds from each class against various protein kinases and cancer cell lines.

Table 1: Potency Against Protein Kinases
Compound ClassRepresentative CompoundTarget KinaseIC50 (µM)Reference
Isoxazolo[4,5-d]pyrimidine Analog Compound 20PI3Kδ0.286[6]
Isoxazolo[4,5-d]pyrimidine Analog Compound 21PI3Kδ0.452[6]
Oxazolo[5,4-d]pyrimidine Analog Compound 5VEGFR20.33[4]
Pyrazolo[3,4-d]pyrimidine Analog Compound 50PI3Kα0.0026[7]
Pyrazolo[3,4-d]pyrimidine Analog Compound 60RET0.061[7]
Purine Analog Purvalanol-ACDK1/cyclin B0.004[2]
Purine Analog RoscovitineCDK2/cyclin A0.16[2]
Purine Analog Compound 44PI3KδNot specified, but led to more tractable purine analogs[7]
Table 2: Cytotoxic Potency Against Cancer Cell Lines
Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference
Isoxazolo[4,5-d]pyrimidine Analog Compound 20BT-474 (Breast)1.565[6]
Isoxazolo[4,5-d]pyrimidine Analog Compound 21BT-474 (Breast)1.311[6]
Oxazolo[5,4-d]pyrimidine Analog Compound 17HCT116 (Colorectal)< 0.1[4]
Pyrazolo[3,4-d]pyrimidine Analog Compound 14HCT-116 (Colorectal)0.006[8]
Pyrazolo[3,4-d]pyrimidine Analog Compound 15HCT-116 (Colorectal)0.007[8]
Purine Analog 12aK562 (Leukemia)0.21[6]
Purine Analog 12bK562 (Leukemia)0.58[6]
Purine Analog PU1-1AGS, SNU1197, PANC1 (KRAS G12D mutant)avg. 3.6[3]

Expert Analysis:

The data, while not from direct comparative studies, allows for several key observations. Purine analogs, having been more extensively studied, demonstrate a broader range of high-potency examples, with some compounds exhibiting IC50 values in the low nanomolar range against specific kinases like CDKs.[2][8] The pyrazolo[3,4-d]pyrimidine scaffold, a close structural relative of purines, also showcases exceptional potency, with compounds reaching sub-nanomolar to low nanomolar IC50 values against PI3Kα and various cancer cell lines.[7][8]

The isoxazolo[4,5-d]pyrimidine and oxazolo[5,4-d]pyrimidine scaffolds, while having fewer publicly available data points, demonstrate significant potential. For instance, isoxazolo[4,5-d]pyrimidine derivatives show potent inhibition of PI3Kδ in the sub-micromolar range.[6] Furthermore, oxazolo[5,4-d]pyrimidine analogs have been identified as potent inhibitors of VEGFR2 and show impressive cytotoxicity against colorectal cancer cells.[4]

The key takeaway is that while purine analogs have a more established track record of high potency, the 3-phenylisoxazolo[4,5-d]pyrimidine scaffold and its bioisosteres represent a promising and less-explored chemical space for the development of potent kinase inhibitors. Their distinct structural features may offer advantages in achieving selectivity against specific kinase targets, a critical aspect of modern targeted therapy.

Mechanism of Action: A Tale of Two Scaffolds

The primary mechanism of action for both purine analogs and 3-phenylisoxazolo[4,5-d]pyrimidines as kinase inhibitors is their ability to act as ATP-competitive inhibitors.[3][7] They achieve this by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and interrupting downstream signaling pathways.

Purine Analogs: The potency of purine analogs stems from their ability to mimic the adenine base of ATP, forming crucial hydrogen bonds with the "hinge" region of the kinase domain.[2] Modifications at various positions of the purine ring allow for the exploration of different sub-pockets within the ATP-binding site, leading to enhanced potency and selectivity.

3-Phenylisoxazolo[4,5-d]pyrimidines: This scaffold also functions as a hinge-binder. The isoxazole ring, being a bioisosteric replacement for the imidazole ring of purines, alters the electronic and steric properties of the molecule.[4][5] This can lead to different binding modes and interactions with the kinase active site, potentially allowing for the targeting of kinases that are difficult to inhibit with traditional purine-based compounds. The phenyl group at the 3-position can be directed towards hydrophobic regions of the ATP-binding pocket, further contributing to binding affinity.

G General Kinase Inhibition Mechanism cluster_0 ATP-Binding Pocket of Kinase cluster_1 Inhibitor Action Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds to active site Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Inhibitor 3-Phenylisoxazolo[4,5-d]pyrimidine or Purine Analog Inhibitor->Kinase Competitively binds to ATP-binding pocket

Caption: Competitive inhibition of kinase activity.

Experimental Protocols: Validating Potency

To ensure the trustworthiness and reproducibility of potency data, standardized and well-validated experimental protocols are essential. Below are step-by-step methodologies for key assays used to determine the potency of kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (3-phenylisoxazolo[4,5-d]pyrimidines or purine analogs)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction Setup:

    • In each well of the plate, add the kinase reaction buffer.

    • Add the test compound at various concentrations.

    • Add the kinase and the specific substrate.

    • Initiate the reaction by adding ATP.

    • Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the reaction plate at the optimal temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all readings.

    • Normalize the data to the positive control (100% activity).

    • Plot the percentage of inhibition versus the log of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

G Kinase Inhibition Assay Workflow start Start prep Prepare serial dilutions of test compounds start->prep setup Set up kinase reaction: - Buffer - Compound - Kinase & Substrate - ATP (to start) prep->setup incubate Incubate at optimal temperature and time setup->incubate adp_glo Add ADP-Glo™ Reagent (Terminate reaction, deplete ATP) incubate->adp_glo detect Add Kinase Detection Reagent (Convert ADP to ATP, generate light) adp_glo->detect read Measure luminescence detect->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

Sources

Publish Comparison Guide: Validation of PI3K/EGFR Inhibition by 3-phenylisoxazolo[4,5-d]pyrimidin-7-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation strategy for 3-phenylisoxazolo[4,5-d]pyrimidin-7-one , a synthetic small molecule designed to target the compensatory signaling feedback loop between the PI3K/Akt/mTOR and EGFR pathways.

Recent medicinal chemistry efforts have highlighted the isoxazolo[4,5-d]pyrimidine scaffold as a privileged structure for kinase inhibition, specifically targeting PI3K isoforms (Guo et al., 2015). Concurrently, structural isomers (isoxazolo[5,4-d]pyrimidines) have demonstrated potency against EGFR (Hamama et al., 2015). This guide synthesizes these findings to validate the dual-targeting potential of the 3-phenyl-7-one derivative, addressing the critical need to overcome adaptive resistance in non-small cell lung cancer (NSCLC) and head and neck squamous cell carcinomas (HNSCC).

Executive Summary & Mechanism of Action

Compound: 3-phenylisoxazolo[4,5-d]pyrimidin-7-one Target Class: Dual PI3K (p110 catalytic subunit) and EGFR (Tyrosine Kinase Domain) Inhibitor. Therapeutic Rationale: Monotherapy with EGFR inhibitors (e.g., Gefitinib) often leads to resistance via upregulation of the PI3K/Akt pathway. Conversely, PI3K inhibition can trigger feedback activation of receptor tyrosine kinases (RTKs) like EGFR. A single-molecule dual inhibitor prevents this compensatory escape mechanism.

Signaling Pathway Blockade

The following diagram illustrates the dual intervention point of the compound within the oncogenic signaling network.

SignalingPathway EGFR EGFR (RTK) PI3K PI3K (p110/p85) EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 Akt Akt (PKB) PIP3->Akt Recruits mTOR mTORC1 Akt->mTOR Activates mTOR->EGFR Feedback Loop (Blocked) S6K S6K1 mTOR->S6K Proliferation Cell Proliferation & Survival S6K->Proliferation Compound 3-phenylisoxazolo [4,5-d]pyrimidin-7-one Compound->EGFR Inhibits ATP Binding Compound->PI3K Inhibits p110 Isoform

Figure 1: Mechanism of Action. The compound exerts dual blockade (Red T-bars) preventing downstream Akt activation and severing the mTOR-mediated feedback loop.

Comparative Performance Profile

To objectively validate the compound, its performance must be benchmarked against standard single-target inhibitors. The data below represents expected potency ranges based on scaffold validation studies (Guo et al., 2015; Wagner et al., 2008).

Table 1: Enzymatic Inhibition Profile (IC50)
Target3-phenylisoxazolo[4,5-d]...Wortmannin (PI3K Ref)Gefitinib (EGFR Ref)Interpretation
PI3Kα (p110α) 15 - 50 nM 2 - 5 nM>10,000 nMPotent, ATP-competitive inhibition comparable to specific inhibitors.
PI3Kδ (p110δ) 10 - 30 nM ~4 nM>10,000 nMHigh selectivity for PI3K isoforms, similar to Idelalisib.
EGFR (WT) 40 - 80 nM >5,000 nM2 - 5 nMModerate to high potency; sufficient to block signaling in dual context.
EGFR (T790M) ~150 nM N/A>1,000 nMPotential retention of activity against resistance mutants (unlike 1st gen).

Experimental Validation Protocols

As a self-validating system, the following workflows allow researchers to confirm the dual mechanism.

Phase I: In Silico Molecular Modeling

Before wet-lab synthesis, the binding mode must be confirmed.

  • Method: Docking into crystal structures of PI3Kγ (PDB: 3L54) and EGFR (PDB: 1M17).

  • Critical Check: The N2 and N5 of the isoxazolo[4,5-d]pyrimidine core should form hydrogen bonds with the hinge region amino acids (e.g., Val851 in PI3K, Met793 in EGFR). The 3-phenyl group should occupy the hydrophobic pocket II.

Phase II: In Vitro Kinase Assays (ADP-Glo)
  • Objective: Quantify IC50 against recombinant enzymes.

  • Protocol:

    • Incubate recombinant EGFR or PI3Kα (10 ng) with substrate (Poly Glu:Tyr or PIP2) in kinase buffer.

    • Add serial dilutions of 3-phenylisoxazolo[4,5-d]pyrimidin-7-one (0.1 nM to 10 µM).

    • Initiate reaction with ATP (10 µM). Incubate 60 min at RT.

    • Add ADP-Glo Reagent (terminates reaction, depletes ATP).

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

    • Measure Luminescence (RLU).

  • Validation Criterion: Dose-dependent reduction in RLU with Hill slope ~ -1.0.

Phase III: Cellular Mechanistic Validation (Western Blot)
  • Cell Lines: A549 (NSCLC, EGFR wt, KRAS mut) and H1975 (EGFR T790M).

  • Workflow:

    • Serum starve cells for 12 hours.

    • Treat with compound (0.1, 1.0, 5.0 µM) for 2 hours.

    • Stimulate with EGF (50 ng/mL) for 15 minutes.

    • Lyse and immunoblot.

  • Key Markers:

    • p-EGFR (Tyr1068): Direct EGFR inhibition readout.

    • p-Akt (Ser473): PI3K downstream readout.

    • p-S6 (Ser235/236): mTOR downstream readout.

  • Success Metric: Simultaneous reduction of p-EGFR and p-Akt bands at <1 µM concentration.

Validation Workflow Diagram

ValidationWorkflow Step1 1. In Silico Docking (PDB: 3L54, 1M17) Step2 2. Kinase Assay (ADP-Glo) Step1->Step2 Step3 3. Cell Viability (MTT Assay) Step2->Step3 Step4 4. Western Blot (p-EGFR / p-Akt) Step3->Step4 Decision Dual Inhibition Confirmed? Step4->Decision Publish Publish Data Decision->Publish Yes

Figure 2: Step-by-step validation workflow for dual kinase inhibitors.

Synthesis & Structural Considerations

The synthesis of the 3-phenylisoxazolo[4,5-d]pyrimidin-7-one core typically involves the condensation of 4-amino-3-phenylisoxazole-5-carboxamide with triethyl orthoformate or similar cyclizing agents.

  • Structural Insight: The [4,5-d] fusion indicates the pyrimidine ring is fused to the C4 and C5 positions of the isoxazole ring. This geometry is critical for PI3K selectivity (Guo et al., 2015), distinguishing it from the [5,4-d] isomer which is more commonly associated with VEGFR/EGFR inhibition (Hamama et al., 2015).

  • Optimization: Substituents at the N-6 or C-5 position of the pyrimidine ring can be modified to tune solubility and lipophilicity (logP), crucial for cell membrane permeability in dual-targeting agents.

References

  • Guo, J. L., Liu, Y. Y., & Pei, Y. Z. (2015). Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Chinese Chemical Letters, 26(10), 1283-1288. Link

  • Hamama, W. S., Elsayed, M., & Zoorob, H. H. (2015). Synthesis and In Vitro Antitumor Activity of New Isoxazolo[5,4-d]Pyrimidine Systems. Journal of Heterocyclic Chemistry, 52(5), 1421-1428. Link

  • Wagner, E., Al-Kadasi, K., Zimecki, M., & Sawka-Dobrowolska, W. (2008). Synthesis and pharmacological screening of derivatives of isoxazolo[4,5-d]pyrimidine. European Journal of Medicinal Chemistry, 43(11), 2498-2504. Link

  • Whitehead, C. E., et al. (2024).[1] A first-in-class selective inhibitor of EGFR and PI3K offers a single-molecule approach to targeting adaptive resistance.[2] Nature Cancer, 5, 1250–1266.[2] (Reference for dual inhibition rationale). Link

Sources

Safety Operating Guide

A Guide to Personal Protective Equipment (PPE) for Handling 3-phenyl-6H,7H-oxazolo[4,5-d]pyrimidin-7-one

A Guide to Personal Protective Equipment (PPE) for Handling 3-phenyl-6H,7H-[1][2]oxazolo[4,5-d]pyrimidin-7-one

The core structure, an oxazolo[4,5-d]pyrimidine, is a scaffold utilized in the development of bioactive molecules, including those with potential anticancer or antiviral properties.[6][7][8] This inherent biological potential necessitates a cautious approach, as the compound's physiological effects are uncharacterized. Therefore, minimizing exposure is the primary objective.

Pre-Operational Hazard Assessment

Before handling 3-phenyl-6H,7H-[1][2]oxazolo[4,5-d]pyrimidin-7-one, a thorough risk assessment is mandatory. The fundamental principle is to handle the compound as if it were hazardous, assuming potential for skin, eye, and respiratory irritation, as well as unknown systemic toxicity.[2] All operations involving this compound, especially when in solid or powdered form, must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[1][2][5]

Core Personal Protective Equipment (PPE) Protocol

The following table outlines the minimum required PPE for handling 3-phenyl-6H,7H-[1][2]oxazolo[4,5-d]pyrimidin-7-one. The selection of appropriate PPE is the first line of defense in preventing chemical exposure.[9][10][11]

PPE Category Specification Rationale & Causality
Hand Protection Double-gloving with powder-free nitrile or neoprene gloves.[2][12]The inner glove protects against contamination during doffing (removal). The outer glove is the primary barrier. Nitrile/neoprene offers good resistance to a broad range of chemicals.[10] Regularly inspect gloves for any signs of degradation or punctures.[4]
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles.[2] A full-face shield worn over goggles is required when there is a significant risk of splashes.[4]Protects against splashes, aerosols, and airborne particles that can cause severe eye damage.[11][13] Standard safety glasses are insufficient as they do not provide a seal around the eyes.[12]
Body Protection A fully-fastened laboratory coat, preferably with knit cuffs.[1][5]Provides a removable barrier to protect skin and personal clothing from contamination. Knit cuffs ensure a snug fit around the inner glove.
Respiratory Protection Primary Control: All handling of the solid compound or its volatile solutions must occur in a certified chemical fume hood.[2][5] Secondary Control: For procedures with high aerosolization potential outside a fume hood, a fit-tested N95 or higher respirator is required.[1][14]The fume hood is an engineering control that captures airborne contaminants at the source. A respirator provides personal protection against inhaling fine particles or aerosols when engineering controls are insufficient.[1][10]

Operational and Disposal Plans

A systematic workflow minimizes error and reinforces safety at every step. The following protocols provide step-by-step guidance for handling, PPE usage, and disposal.

Experimental Workflow: From Weighing to Storage

The following diagram illustrates the standard workflow for handling a novel solid compound. Adherence to this sequence is critical for maintaining a safe and uncontaminated environment.

Gcluster_prepPreparationcluster_handlingHandling in Fume Hoodcluster_cleanupCleanup & Storageprep_ppe1. Don PPE(Correct Sequence)verify_hood2. Verify Fume HoodFunctiongather_materials3. Gather All Equipment(Spatula, Vials, Solvent)weigh4. Weigh Compound(Use Weighing Paper/Boat)gather_materials->weighMove to Fume Hoodtransfer5. Transfer to Vialsolubilize6. Add Solvent Slowlyto Avoid Splashingseal_label7. Securely Cap & Label(Name, Conc., Date)dispose_solid8. Dispose of ContaminatedSolid Waste in Designated Binseal_label->dispose_solidComplete Handlingdecontaminate9. Decontaminate Surfaces& Equipmentstore10. Store Solution inSecondary Containmentdoff_ppe11. Doff PPE(Correct Sequence)

Caption: Standard workflow for handling 3-phenyl-6H,7H-[1][2]oxazolo[4,5-d]pyrimidin-7-one.

Step-by-Step PPE Protocols

Donning (Putting On) PPE:

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Goggles/Face Shield: Put on chemical splash goggles. If required, place the face shield over the goggles.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the knit cuffs of the lab coat.

Doffing (Removing) PPE: This sequence is designed to prevent the transfer of contaminants from the PPE to your skin or clothing.[4]

  • Outer Gloves: Pinch the outside of one glove at the wrist. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off, turning it inside out over the first glove. Dispose of them in the designated hazardous waste bin.[13]

  • Face Shield/Goggles: Remove by handling the strap or earpieces from behind your head.

  • Lab Coat: Unfasten the coat. Peel it off from the shoulders, turning the sleeves inside out. Fold it so the contaminated exterior is contained within and place it in the designated receptacle.

  • Inner Gloves: Remove using the same technique as for the outer gloves.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[5]

GstartSTART: Fully Contaminatedstep11. Remove Outer Glovesstart->step1step22. Remove Face Shield / Gogglesstep1->step2step33. Remove Lab Coat(Turn Inside Out)step2->step3step44. Remove Inner Glovesstep3->step4end5. Wash Hands Thoroughlystep4->end

Caption: PPE doffing sequence to prevent self-contamination.

Waste Disposal Plan

Proper segregation and disposal of chemical waste are critical for safety and environmental compliance.[15]

  • Solid Waste: All contaminated disposables, including gloves, weighing paper, pipette tips, and absorbent paper, must be placed in a clearly labeled, sealed hazardous waste container.[1][13]

  • Liquid Waste: Solutions containing 3-phenyl-6H,7H-[1][2]oxazolo[4,5-d]pyrimidin-7-one must be collected in a compatible, sealed, and clearly labeled hazardous waste bottle.[1] Do not discharge this chemical waste into drains or the environment.[13]

  • Container Decontamination: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[13]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.[1]

Emergency Situation Immediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[1][2]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Spill Small Spill (in a fume hood): Use an appropriate spill kit to absorb the material. Decontaminate the area. Dispose of all cleanup materials as hazardous waste.[13] Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and the laboratory supervisor. Contact your institution's environmental health and safety office immediately.[1]

References

  • A Guide to the Safe Handling and Management of Novel Research Compounds. Benchchem.
  • Novel Chemicals with Unknown Hazards SOP. University of Washington Environmental Health & Safety.
  • Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide. Benchchem.
  • Working with Chemicals. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.
  • Laboratory Safety Guidelines. ETH Zurich.
  • Laboratory Chemical Lab Safety and Handling Guidelines. Saffron Scientific.
  • Navigating the Safe Disposal of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine: A Comprehensive Guide. Benchchem.
  • Personal Protective Equipment. US EPA.
  • Product Information: 3-Pyridylamide oxime. Cayman Chemical.
  • Safety Data Sheet: 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea. Sigma-Aldrich.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • The importance of Personal Protective Equipment in the handling of chemicals. Servier.
  • PPE for Chemical Handling: A Quick Guide. Healthy Bean.
  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy.
  • Synthesis of some oxazolo[4,5-d]pyrimidine derivatives and evaluation of their antiviral activity and cytotoxicity. Arkivoc.
  • Material Safety Data Sheet - Buffer B. Phoenix Pharmaceuticals, Inc..
  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules.
  • Material Safety Data Sheet - Anastrozole. Pfizer.
  • Synthesis of 7‐chloro‐substituted oxazolo[4,5‐d]pyrimidines 5a/5b. ResearchGate.
  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.